molecular formula C9H18O B15239692 2-Tert-butylcyclopentan-1-ol

2-Tert-butylcyclopentan-1-ol

Cat. No.: B15239692
M. Wt: 142.24 g/mol
InChI Key: OZFCDDMZWNHANP-UHFFFAOYSA-N
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Description

2-Tert-butylcyclopentan-1-ol is a tertiary alcohol characterized by a cyclopentane ring substituted with a hydroxyl (-OH) group at the 1-position and a bulky tert-butyl group (-C(CH₃)₃) at the 2-position. The tert-butyl group introduces significant steric hindrance, which strongly influences the compound’s physical properties (e.g., solubility, boiling point) and reactivity (e.g., resistance to oxidation compared to primary/secondary alcohols).

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2-tert-butylcyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8(7)10/h7-8,10H,4-6H2,1-3H3

InChI Key

OZFCDDMZWNHANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-tert-butylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-tert-butylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the alcohol can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2-tert-butylcyclopentanone

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

2-Tert-butylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

The following analysis compares 2-tert-butylcyclopentan-1-ol with structurally or functionally related alcohols and cycloalkane derivatives, based on inferred properties and available evidence.

Structural and Functional Analogues

A. 4-Tert-butylphenol (CAS 98-54-4)

  • Structure: Phenol ring with a tert-butyl group at the para position.
  • Key Differences: Acidity: Phenolic -OH (pKa ~10) is more acidic than aliphatic -OH (pKa ~16–19 for tertiary alcohols), making 4-tert-butylphenol more reactive in deprotonation reactions. Applications: Phenols are widely used as antioxidants or disinfectants, whereas tertiary aliphatic alcohols like this compound are more suited as intermediates in organic synthesis due to their stability.

B. 2,3-Dimethylbutan-2-ol (Tertiary Alcohol)

  • Structure : A branched tertiary alcohol with two methyl groups adjacent to the hydroxyl group.
  • Boiling Point: Cyclic alcohols (e.g., cyclopentanol derivatives) generally have higher boiling points than linear analogs due to increased molecular surface area and van der Waals interactions.

C. 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)

  • Structure: Cyclopentanol with an aminobutyl side chain.
  • Key Differences: Reactivity: The amino group introduces basicity and hydrogen-bonding capability, enabling applications in drug synthesis (e.g., chiral intermediates). In contrast, this compound’s inert hydroxyl group is better suited for stabilizing hydrophobic domains in materials science. Molecular Weight: 157.25 g/mol (aminobutyl derivative) vs. ~156.27 g/mol (estimated for this compound), showing minor differences in bulk properties.
Physicochemical Properties Comparison
Property This compound* 4-Tert-butylphenol 2,3-Dimethylbutan-2-ol 1-(1-Aminobutan-2-yl)cyclopentan-1-ol
Molecular Weight ~156.27 g/mol 150.22 g/mol 102.18 g/mol 157.25 g/mol
Solubility Low (steric hindrance) Moderate in polar solvents High in organic solvents Moderate (amine enhances water solubility)
Acidity (pKa) ~19 (estimated) ~10 ~19 ~9–10 (amine) / ~16 (alcohol)
Typical Applications Organic synthesis intermediate Antioxidants Solvents, fragrances Pharmaceutical intermediates

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